molecular formula C16H15NO3 B1400213 1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene CAS No. 1221595-64-7

1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene

Cat. No. B1400213
M. Wt: 269.29 g/mol
InChI Key: YFNSKRWAVGCAHS-CVEARBPZSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the reaction conditions, the reagents used, and the mechanism of the reaction.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Synthetic Methodologies : Research on compounds with similar structures has led to the development of innovative synthetic methodologies. For instance, indium-mediated one-pot synthesis techniques have been explored for producing benzoxazoles and oxazoles from nitrophenol derivatives, showcasing a strategy that could potentially be applied to the synthesis or functionalization of compounds like 1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene (J. Lee et al., 2009).

  • Molecular Electronics : The study of molecular electronic devices, including those containing nitroamine redox centers, highlights the potential of nitro-substituted compounds in electronic applications. These findings suggest that the nitrocyclopropyl group in the compound of interest might offer unique electronic properties suitable for molecular electronic devices (Chen et al., 1999).

  • Oxidation and Deprotection Reactions : Compounds containing benzyl and allyl ethers, similar to the benzyloxy group in the compound of interest, have been studied for their reactivity under oxidation conditions. These studies contribute to the understanding of how such functional groups behave in synthetic processes, offering potential pathways for modifying or deprotecting similar compounds (M. Ochiai et al., 1996).

  • Organic Synthesis and Intermediate Compounds : Research has also focused on the synthesis of intermediates for organic materials, pharmaceuticals, and pesticides. Compounds with structures analogous to 1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene serve as key intermediates, highlighting the potential of such compounds in diverse synthetic applications (H. We, 2015).

  • Luminescent Properties of Lanthanide Complexes : The influence of substituents on the luminescent properties of lanthanide complexes has been examined, particularly how electron-donating or withdrawing groups affect photophysical characteristics. This research could inform the design and functionalization of compounds like 1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene for applications in luminescent materials or sensors (S. Sivakumar et al., 2010).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.


Future Directions

This would involve suggesting areas for further research. For example, if the compound is a drug, future research might involve testing it in clinical trials or studying its long-term effects.


properties

IUPAC Name

1-[(1R,2S)-2-nitrocyclopropyl]-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-17(19)16-10-15(16)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSKRWAVGCAHS-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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